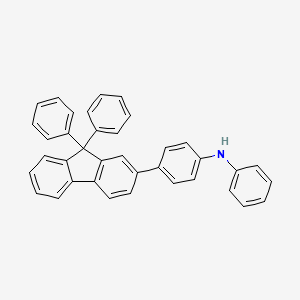
4-(9,9-Diphenyl-9H-fluoren-2-yl)-N-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(9,9-Diphenyl-9H-fluoren-2-yl)-N-phenylaniline is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by its unique structure, which includes a fluorene core substituted with diphenyl groups and an aniline moiety. It is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9,9-Diphenyl-9H-fluoren-2-yl)-N-phenylaniline typically involves a multi-step process. One common method includes the following steps:
Synthesis of 9,9-Diphenylfluorene: This step involves the reaction of fluorene with diphenylmethanol in the presence of a strong acid catalyst.
Bromination: The 9,9-Diphenylfluorene is then brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 2-position.
Amination: The brominated product undergoes a palladium-catalyzed amination reaction with aniline to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(9,9-Diphenyl-9H-fluoren-2-yl)-N-phenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and palladium catalysts for amination reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
4-(9,9-Diphenyl-9H-fluoren-2-yl)-N-phenylaniline has several applications in scientific research:
Organic Electronics: Used as a material in the fabrication of OLEDs due to its excellent electron-transporting properties.
Photovoltaics: Employed in the development of organic solar cells.
Sensors: Utilized in the creation of chemical sensors due to its fluorescence properties.
Biological Studies: Investigated for its potential use in bioimaging and as a fluorescent probe.
Mecanismo De Acción
The mechanism of action of 4-(9,9-Diphenyl-9H-fluoren-2-yl)-N-phenylaniline in optoelectronic devices involves its ability to transport electrons efficiently. The molecular structure allows for effective conjugation and charge transfer, which is crucial for its performance in OLEDs and other devices. The compound interacts with molecular targets such as electron-accepting materials in the device, facilitating the emission of light.
Comparación Con Compuestos Similares
Similar Compounds
9,9-Diphenyl-9H-fluorene: A precursor in the synthesis of 4-(9,9-Diphenyl-9H-fluoren-2-yl)-N-phenylaniline.
9,9-Diphenyl-9H-fluoren-2-ylboronic acid: Another fluorene derivative with similar structural features.
N-Phenylaniline: A simpler aniline derivative used in various organic syntheses.
Uniqueness
This compound is unique due to its combination of a fluorene core with diphenyl and aniline substituents, which imparts distinct electronic and optical properties. This makes it particularly valuable in the field of organic electronics, where such properties are essential for device performance.
Propiedades
Fórmula molecular |
C37H27N |
|---|---|
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
4-(9,9-diphenylfluoren-2-yl)-N-phenylaniline |
InChI |
InChI=1S/C37H27N/c1-4-12-29(13-5-1)37(30-14-6-2-7-15-30)35-19-11-10-18-33(35)34-25-22-28(26-36(34)37)27-20-23-32(24-21-27)38-31-16-8-3-9-17-31/h1-26,38H |
Clave InChI |
NKAXJJMIYBGZDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC=C(C=C5)NC6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















